molecular formula C13H17NO4S B2761911 benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate CAS No. 2102409-37-8

benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate

Cat. No. B2761911
CAS RN: 2102409-37-8
M. Wt: 283.34
InChI Key: PSHSGPQXCFFCKE-GFCCVEGCSA-N
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Description

Benzyl compounds are often used in organic chemistry. They typically consist of a benzene ring attached to a methylene group (−CH2−) group . The exact structure and properties of “benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate” would depend on the specific arrangement of these components.


Molecular Structure Analysis

The molecular structure of a compound like “benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate” can be analyzed using techniques like Density Functional Theory (DFT) calculation .


Chemical Reactions Analysis

Benzyl compounds can participate in various chemical reactions. For example, benzyl alcohol can undergo oxidation to form benzaldehyde .

Scientific Research Applications

Dioxygen-initiated Oxidation in Carboxylate-rich Diiron(II) Complexes

This study delves into the development of functional models for the carboxylate-bridged diiron active site in soluble methane monooxygenase, incorporating potential substrates as substituents on bound pyridine ligands. The research demonstrates the oxidative capabilities of these complexes, which are influenced by the choice of carboxylate ligands, highlighting a pathway for selective oxidation processes in synthetic chemistry (Carson & Lippard, 2006).

Manganese Dioxide-methanesulfonic Acid Promoted Alkylation

This paper presents a manganese dioxide (MnO2)-methanesulfonic acid (CH3SO3H) oxidation system that efficiently promotes direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. The alkylation proceeds smoothly under air atmosphere, offering an economical and environmentally friendly methodology for the formation of complex organic structures (Liu et al., 2013).

Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids

Methanesulfonic acid acts as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles, demonstrating its utility in facilitating reactions between 2-aminophenol and acid chlorides generated in situ from carboxylic acids. This method emphasizes the versatility of methanesulfonic acid in promoting efficient and diverse organic transformations (Kumar, Rudrawar, & Chakraborti, 2008).

Metal-Organic Frameworks (MOFs) for Methane Storage

The design and systematic variation of pore size and functionality in isoreticular metal-organic frameworks (MOFs) are explored, demonstrating their potential applications in gas storage, separation, and catalysis. This research showcases the ability to tailor the pore environment of MOFs for specific applications, including methane storage, by functionalizing the porous system with organic groups (Eddaoudi et al., 2002).

Methanesulfonic Acid/SiO2 in the Synthesis of Benzothiazoles

The combination of methanesulfonic acid with SiO2 is highlighted as an efficient catalyst system for the synthesis of 2-substituted benzothiazoles, providing a simple and effective method for the formation of these compounds from carboxylic acids. This research contributes to the development of novel catalytic systems for organic synthesis (Sharghi & Asemani, 2009).

Mechanism of Action

The mechanism of action of benzyl compounds can vary widely depending on their specific structure and the context in which they’re used. For example, benzyl benzoate is used to treat scabies and lice by exerting toxic effects on the nervous system of the parasite, resulting in its death .

Safety and Hazards

The safety and hazards associated with a compound like “benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate” would depend on its specific structure and how it’s used. Some benzyl compounds can cause skin irritation, serious eye damage, and may be toxic if inhaled .

properties

IUPAC Name

benzyl (3R)-3-methylsulfonylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHSGPQXCFFCKE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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